Tert-butyl 2-(4-oxocyclohexyl)acetate
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Overview
Description
Tert-butyl 2-(4-oxocyclohexyl)acetate is an organic compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . . This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-oxocyclohexyl)acetate typically involves the esterification of cyclohexaneacetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and efficiency. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been shown to improve the selectivity and conversion rates of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-oxocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-(4-oxocyclohexyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-oxocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the formation of reaction intermediates. The pathways involved typically include ester hydrolysis and subsequent reactions of the resulting products .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the cyclohexyl and oxo groups.
Cyclohexyl acetate: Contains the cyclohexyl group but lacks the tert-butyl and oxo groups.
4-tert-butylcyclohexyl acetate: Similar but differs in the position of the oxo group.
Uniqueness
Tert-butyl 2-(4-oxocyclohexyl)acetate is unique due to the presence of both the tert-butyl and oxo groups, which confer distinct chemical reactivity and physical properties compared to its analogs .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
tert-butyl 2-(4-oxocyclohexyl)acetate |
InChI |
InChI=1S/C12H20O3/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h9H,4-8H2,1-3H3 |
InChI Key |
XAWUEOGMYSBNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(=O)CC1 |
Origin of Product |
United States |
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